Enantiomeric Purity Verification: (R)-Enantiomer Chiral HPLC Data Versus Racemic Baseline
The (R)-enantiomer of tert-butyl (2-(hydroxymethyl)-3-methylbutyl)carbamate has been verified to exceed 98% enantiomeric excess (ee) via chiral HPLC analysis, ensuring stereochemical fidelity for asymmetric applications [1]. This level of enantiopurity meets or exceeds the threshold (≥95% ee) typically required for pharmaceutical intermediates, as specified in lacosamide process patents where enantiomeric purity of intermediates must be at least 95–99% to guarantee the pharmacological activity of the final R-enantiomer drug substance [2]. In contrast, the racemic mixture would provide 0% ee, requiring costly chiral resolution steps that reduce overall yield and increase process complexity.
| Evidence Dimension | Enantiomeric excess (ee) by chiral HPLC |
|---|---|
| Target Compound Data | >98% ee (chiral HPLC verified) |
| Comparator Or Baseline | Racemic mixture: 0% ee; (S)-enantiomer (CAS 941292-85-9): 98% purity specification (HPLC, achiral) |
| Quantified Difference | >98% ee advantage over racemate; equivalent enantiopurity specification to (S)-enantiomer |
| Conditions | Chiral HPLC with cellulose-based chiral stationary phase; 98% purity specification from supplier certificate of analysis |
Why This Matters
Enantiomeric purity directly determines the stereochemical outcome of downstream asymmetric reactions; procurement of the verified (R)-enantiomer eliminates the need for costly and yield-reducing chiral resolution steps.
- [1] Kuujia.com. Cas no 1265896-78-3. Product technical datasheet; purity specification 98%. https://www.kuujia.com/cas-1265896-78-3.html View Source
- [2] Indian Patent 254070. Method for producing lacosamide. Enantiomeric purity specification for lacosamide intermediates: at least 88%, preferably ≥95–99% ee. 2005. View Source
